4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
CAS No.: 2640979-80-0
Cat. No.: VC11865188
Molecular Formula: C20H26N8
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640979-80-0 |
|---|---|
| Molecular Formula | C20H26N8 |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 2-methyl-4-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C20H26N8/c1-15-14-18(23-20(22-15)27-6-3-4-7-27)25-9-11-26(12-10-25)19-17-13-16(2)24-28(17)8-5-21-19/h5,8,13-14H,3-4,6-7,9-12H2,1-2H3 |
| Standard InChI Key | NQFNFTPOQQANCE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CN5C4=CC(=N5)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CN5C4=CC(=N5)C |
Introduction
Chemical Identification and Structural Features
4-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (CAS No. 2640979-80-0) is a nitrogen-rich heterocyclic compound with the molecular formula C20H26N8 and a molecular weight of 378.5 g/mol. Its IUPAC name, 2-methyl-4-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine, reflects its intricate architecture:
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A pyrimidine ring substituted at position 2 with a pyrrolidine group and at position 4 with a piperazine-linked pyrazolo[1,5-a]pyrazine moiety.
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The pyrazolo[1,5-a]pyrazine component introduces a bicyclic system with potential π-π stacking interactions, while the piperazine spacer enhances solubility and conformational flexibility.
Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N8 |
| Molecular Weight | 378.5 g/mol |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CN5C4=CC(=N5)C |
| InChI Key | NQFNFTPOQQANCE-UHFFFAOYSA-N |
The compound’s three-dimensional structure, validated by its canonical SMILES and InChIKey, suggests a planar pyrimidine core with peripheral substituents that may influence binding to biological targets.
Physicochemical and Spectroscopic Properties
The compound’s solubility profile aligns with its heterocyclic nature, showing preferential dissolution in polar aprotic solvents (e.g., DMSO, DMF) over aqueous media. Key properties include:
| Property | Description |
|---|---|
| Solubility | Soluble in DMSO, DMF; insoluble in water |
| Stability | Likely stable under inert atmospheres |
| Melting Point | Not reported |
Spectroscopic characterization would require nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The 1H-NMR spectrum is expected to show signals for methyl groups (δ 2.3–2.6 ppm), pyrrolidine protons (δ 3.1–3.4 ppm), and aromatic protons from the pyrazolo-pyrazine system (δ 7.8–8.2 ppm).
Hypothetical Biological Activity and Target Engagement
Though direct pharmacological data for this compound are unavailable, its structural analogs exhibit activity against phosphoinositide 3-kinase δ (PI3Kδ), a therapeutic target in inflammatory and autoimmune diseases . Key hypotheses include:
PI3Kδ Inhibition
The morpholine-pyrimidine motif in related compounds binds the hinge region of PI3Kδ via hydrogen bonding with Val-828, while hydrophobic substituents occupy specificity pockets between Trp-812 and Met-804 . By analogy, the pyrrolidine and piperazine groups in this compound may similarly enhance selectivity for PI3Kδ over other isoforms (α, β, γ).
Kinase Selectivity Profiling
Molecular docking studies could predict affinity for other kinases (e.g., JAK2, BTK), though the absence of a morpholine ring may reduce off-target effects compared to pan-PI3K inhibitors like GDC-0941 .
Comparative Analysis with Structural Analogs
| Compound | Structure | IC50 (PI3Kδ) | Selectivity |
|---|---|---|---|
| CPL302253 | Indol-4-yl-pyrazolo[1,5-a]pyrimidine | 2.8 nM | High |
| Target Compound | Pyrazolo-pyrazine-piperazine | Not tested | Hypothetical |
The absence of an indole moiety in this compound may reduce off-target interactions but could also diminish potency .
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